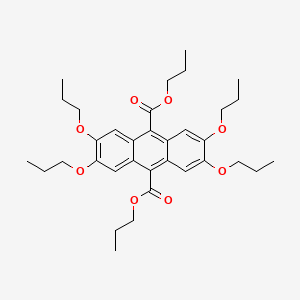
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes multiple propoxy groups attached to an anthracene core. The presence of these propoxy groups significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetrapropoxyanthracene with dipropyl carbonate in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets. The propoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to form stable radicals also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrapropoxyanthracene: Similar in structure but lacks the dicarboxylate groups.
2,6-Dipropoxyanthracene: Contains fewer propoxy groups, leading to different chemical properties.
9,10-Anthraquinone: An oxidized form of anthracene with distinct properties.
Uniqueness
Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to the presence of both propoxy and dicarboxylate groups. This combination imparts specific solubility, reactivity, and biological activity that distinguishes it from other anthracene derivatives.
Properties
CAS No. |
89927-47-9 |
|---|---|
Molecular Formula |
C34H46O8 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C34H46O8/c1-7-13-37-27-19-23-24(20-28(27)38-14-8-2)32(34(36)42-18-12-6)26-22-30(40-16-10-4)29(39-15-9-3)21-25(26)31(23)33(35)41-17-11-5/h19-22H,7-18H2,1-6H3 |
InChI Key |
KQQJPULYRSVXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OCCC)OCCC)OCCC)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















